Broussoflavonol F: A Technical Guide on its Chemical Structure, Properties, and Biological Activity
Broussoflavonol F: A Technical Guide on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broussoflavonol F, a prenylated flavonoid isolated from species such as Broussonetia papyrifera and Macaranga genus, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its anti-cancer and antioxidant effects. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further investigation and drug development efforts.
Chemical Structure and Physicochemical Properties
Broussoflavonol F is characterized by a flavonoid core structure with two prenyl groups attached.[3] Its systematic IUPAC name is 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one.[3]
Table 1: Physicochemical Properties of Broussoflavonol F
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆O₆ | [3] |
| Molecular Weight | 422.5 g/mol | [3] |
| IUPAC Name | 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | [3] |
| CAS Number | 162558-94-3 | [3] |
| ChEMBL ID | CHEMBL464007 | [3] |
Biological Activities and Therapeutic Potential
Broussoflavonol F has demonstrated a range of biological activities, making it a promising candidate for therapeutic development.
Anti-Cancer Activity
Recent studies have highlighted the potent anti-proliferative and anti-angiogenic effects of Broussoflavonol F in colon cancer.[1] It has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in HCT116 and LoVo colon cancer cell lines.[1] Furthermore, in vivo studies using HCT116 tumor-bearing mice demonstrated that intraperitoneal administration of Broussoflavonol F (10 mg/kg) suppressed tumor growth.[1]
The primary mechanism underlying its anti-cancer effects is the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] Broussoflavonol F treatment has been shown to significantly decrease the expression of key proteins in this pathway, including RAS, p-BRAF, p-MEK, and p-Erk, both in vitro and in vivo.[1]
Anti-Angiogenesis Activity
In addition to its direct effects on cancer cells, Broussoflavonol F also exhibits anti-angiogenic properties. It inhibits cell proliferation, motility, and tube formation in human microvascular endothelial cells (HMEC-1).[1] In vivo, a decrease in the expression of the angiogenesis marker CD31 was observed in tumor tissues of mice treated with Broussoflavonol F.[1]
Antioxidant Activity
Broussoflavonol F is a potent antioxidant.[4] It has been shown to inhibit Fe²⁺-induced lipid peroxidation in rat-brain homogenate, with an IC₅₀ value of 2.7 µM.[4] This activity is attributed to its flavonoid structure, which enables it to scavenge free radicals.
Signaling Pathways
The anti-cancer activity of Broussoflavonol F is primarily mediated through the inhibition of the HER2-RAS-MEK-ERK signaling cascade.
Caption: Broussoflavonol F signaling pathway inhibition.
Experimental Protocols
This section details the methodologies employed in key studies investigating the biological activities of Broussoflavonol F.
Cell Viability and Proliferation Assays
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MTT Assay: To assess the cytotoxic effects of Broussoflavonol F on human colon cancer cells (HCT-116 and LoVo), the MTT assay is utilized.[1] Cells are seeded in 96-well plates and treated with varying concentrations of Broussoflavonol F for a specified duration. MTT solution is then added, and the resulting formazan crystals are dissolved in a solubilization buffer. The absorbance is measured at a specific wavelength to determine cell viability.
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BrdU Assay: To evaluate cell proliferation, the BrdU assay is performed.[1] Cells are treated with Broussoflavonol F, followed by incubation with BrdU. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody, and the absorbance is measured.
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Colony Formation Assay: The long-term proliferative capacity of cancer cells is assessed using the colony formation assay.[1] Cells are seeded at a low density and treated with Broussoflavonol F. After a period of incubation, the cells are fixed and stained, and the number of colonies is counted.
Apoptosis and Cell Cycle Analysis
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Flow Cytometry: To analyze apoptosis and the cell cycle distribution, flow cytometry is employed.[1] Cells treated with Broussoflavonol F are harvested, fixed, and stained with propidium iodide (PI) and Annexin V-FITC. The fluorescence is then measured by a flow cytometer to quantify the percentage of cells in different stages of the cell cycle and the extent of apoptosis.
Angiogenesis Assays
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Scratch Wound Healing Assay: The effect of Broussoflavonol F on cell motility is examined using the scratch wound healing assay.[1] A "scratch" is created in a confluent monolayer of HMEC-1 cells, which are then treated with Broussoflavonol F. The closure of the scratch is monitored and quantified over time.
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Tube Formation Assay: The ability of endothelial cells to form capillary-like structures is assessed with the tube formation assay.[1] HMEC-1 cells are seeded on a basement membrane matrix and treated with Broussoflavonol F. The formation of tube-like structures is observed and quantified.
In Vivo Tumor Xenograft Model
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Animal Model: HCT116 tumor-bearing mice are used to evaluate the in vivo anti-tumor effects of Broussoflavonol F.[1]
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Treatment: Mice are administered Broussoflavonol F (e.g., 10 mg/kg) via intraperitoneal injection.[1]
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Outcome Measures: Tumor growth is monitored regularly. At the end of the study, tumors are excised, and the expression of proliferation (Ki-67) and angiogenesis (CD31) markers is analyzed by immunohistochemistry.[1]
Western Blotting
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Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
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Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., RAS, p-BRAF, p-MEK, p-Erk) and then with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[1]
Caption: Experimental workflow for Broussoflavonol F.
Conclusion
Broussoflavonol F is a promising natural product with well-defined anti-cancer and antioxidant properties. Its ability to target the HER2-RAS-MEK-ERK signaling pathway provides a strong rationale for its further development as a therapeutic agent for colon cancer and potentially other malignancies. The experimental protocols outlined in this guide offer a solid foundation for researchers to build upon in their future investigations of this compelling molecule.
References
- 1. Broussoflavonol F exhibited anti-proliferative and anti-angiogenesis effects in colon cancer via modulation of the HER2-RAS-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Broussoflavonol F | C25H26O6 | CID 9866908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
